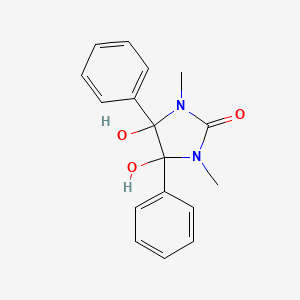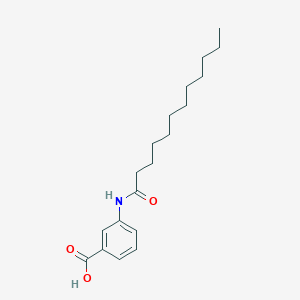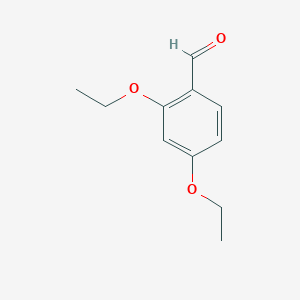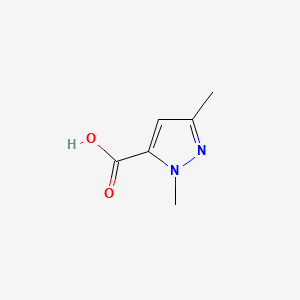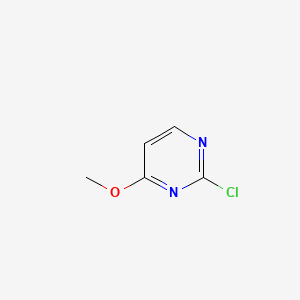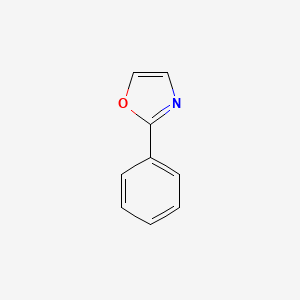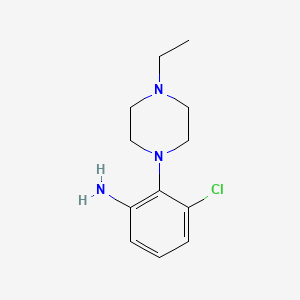
3-氯-2-(4-乙基哌嗪-1-基)苯胺
描述
3-Chloro-2-(4-ethylpiperazin-1-yl)aniline: is an organic compound with the molecular formula C12H18ClN3 It is a derivative of aniline, where the aniline ring is substituted with a chlorine atom at the third position and a 4-ethylpiperazin-1-yl group at the second position
科学研究应用
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the development of new materials with specific properties.
Biology:
- Investigated for its potential as a ligand in biochemical assays.
- Studied for its interactions with various biological targets.
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development.
- Evaluated for its pharmacological properties and potential efficacy in treating certain conditions.
Industry:
- Utilized in the production of specialty chemicals.
- Applied in the development of new polymers and materials with unique characteristics.
生化分析
Biochemical Properties
3-Chloro-2-(4-ethylpiperazin-1-yl)aniline plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can affect the metabolic pathways in which these enzymes are involved.
Cellular Effects
The effects of 3-Chloro-2-(4-ethylpiperazin-1-yl)aniline on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). This compound can modulate the signaling cascades initiated by these receptors, leading to changes in gene expression and cellular metabolism . Additionally, 3-Chloro-2-(4-ethylpiperazin-1-yl)aniline can affect cell proliferation and apoptosis, making it a compound of interest in cancer research.
Molecular Mechanism
At the molecular level, 3-Chloro-2-(4-ethylpiperazin-1-yl)aniline exerts its effects through binding interactions with specific biomolecules. It can bind to the active sites of enzymes, leading to inhibition or activation of their catalytic activity . This binding can result in conformational changes in the enzyme structure, affecting its function. Furthermore, 3-Chloro-2-(4-ethylpiperazin-1-yl)aniline can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Chloro-2-(4-ethylpiperazin-1-yl)aniline can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 3-Chloro-2-(4-ethylpiperazin-1-yl)aniline remains stable under standard laboratory conditions, but its activity can decrease over extended periods due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of 3-Chloro-2-(4-ethylpiperazin-1-yl)aniline vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as modulation of enzyme activity and cell signaling pathways . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects are critical for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
3-Chloro-2-(4-ethylpiperazin-1-yl)aniline is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its biotransformation . The compound can affect metabolic flux and alter the levels of various metabolites. These interactions can influence the overall metabolic profile of cells and tissues, impacting their function and health.
Transport and Distribution
Within cells and tissues, 3-Chloro-2-(4-ethylpiperazin-1-yl)aniline is transported and distributed through specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound, affecting its bioavailability and activity. The compound’s distribution can influence its therapeutic and toxic effects, making it essential to understand these processes for effective drug development.
Subcellular Localization
The subcellular localization of 3-Chloro-2-(4-ethylpiperazin-1-yl)aniline is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . These localizations can affect the compound’s interactions with biomolecules and its overall efficacy. Understanding the subcellular distribution of 3-Chloro-2-(4-ethylpiperazin-1-yl)aniline is essential for elucidating its mechanism of action and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-(4-ethylpiperazin-1-yl)aniline typically involves the reaction of 3-chloroaniline with 4-ethylpiperazine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of 3-Chloro-2-(4-ethylpiperazin-1-yl)aniline may involve large-scale batch reactions. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors could also be explored to enhance efficiency and scalability.
化学反应分析
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chlorine atom.
Oxidation and Reduction: The aniline moiety can participate in oxidation and reduction reactions, potentially forming various derivatives.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium phosphate.
Major Products:
Substitution Products: Various substituted anilines.
Oxidation Products: Quinones or nitro derivatives.
Reduction Products: Amines or hydroxy derivatives.
Coupling Products: Biaryl compounds or other complex structures.
作用机制
The mechanism of action of 3-Chloro-2-(4-ethylpiperazin-1-yl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, it may interact with protein targets to exert therapeutic effects.
相似化合物的比较
3-Chloroaniline: Lacks the piperazine group, making it less versatile in certain applications.
2-(4-Ethylpiperazin-1-yl)aniline: Lacks the chlorine atom, which can affect its reactivity and interactions.
4-Ethylpiperazine:
Uniqueness: 3-Chloro-2-(4-ethylpiperazin-1-yl)aniline is unique due to the combination of the chlorine atom and the 4-ethylpiperazin-1-yl group. This dual substitution enhances its reactivity and potential for forming diverse derivatives. Its structure allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research.
属性
IUPAC Name |
3-chloro-2-(4-ethylpiperazin-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3/c1-2-15-6-8-16(9-7-15)12-10(13)4-3-5-11(12)14/h3-5H,2,6-9,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWFUMOMOAMTOFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=CC=C2Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70359219 | |
| Record name | 3-chloro-2-(4-ethylpiperazin-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70359219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
714282-41-4 | |
| Record name | 3-chloro-2-(4-ethylpiperazin-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70359219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


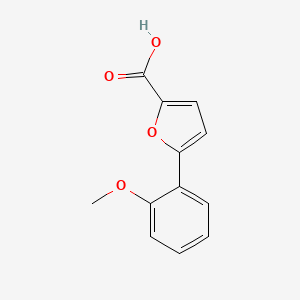
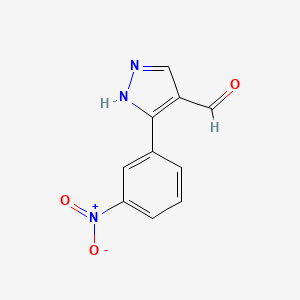
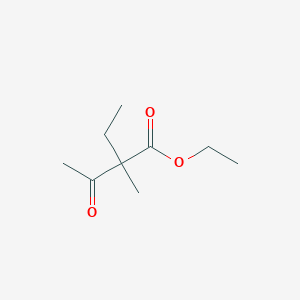
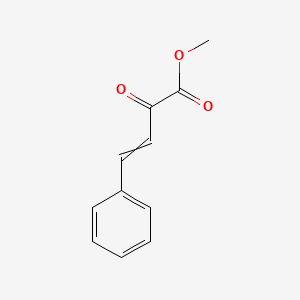

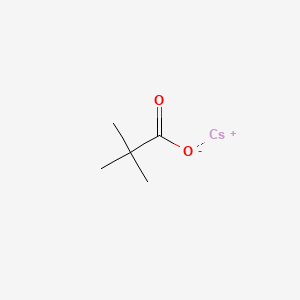
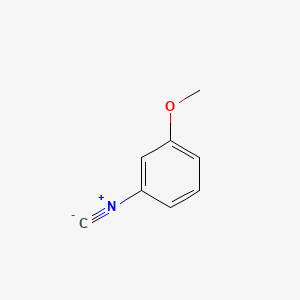
![3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1349077.png)
